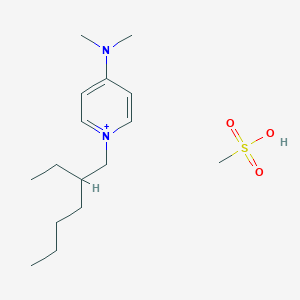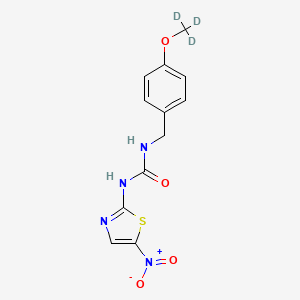
AR-AO 14418-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is a labeled Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor. It is primarily used in scientific research to study the inhibition of GSK-3β, a key enzyme involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis . The molecular formula of 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is C12H9D3N4O4S, and it has a molecular weight of 311.33 g/mol .
科学研究应用
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of GSK-3β and its effects on various chemical processes.
Biology: The compound is used to investigate the role of GSK-3β in cellular processes such as cell differentiation, proliferation, and apoptosis.
Medicine: 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
作用机制
Target of Action
The primary target of AR-AO 14418-d3 is Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
this compound is an inhibitor of GSK-3β . It interacts with GSK-3β and inhibits its activity, which can lead to changes in the regulation of glucose homeostasis, Wnt signaling, and transcription factors .
Biochemical Pathways
Given its role as a gsk-3β inhibitor, it can be inferred that it may affect pathways related to glucose homeostasis and wnt signaling .
Result of Action
As a gsk-3β inhibitor, it is likely to have effects on the regulation of glucose homeostasis, wnt signaling, and transcription factors .
生化分析
Biochemical Properties
AR-AO 14418-d3 interacts with the enzyme GSK-3β . It acts in an ATP-competitive manner and demonstrates high specificity for GSK3 . It inhibits tau phosphorylation at a GSK3-specific site (Ser-396) in cells stably expressing human four-repeat tau protein .
Cellular Effects
This compound influences cell function by inhibiting GSK-3β . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting GSK-3β . This inhibition can lead to changes in gene expression and enzyme activity
准备方法
The synthesis of 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea involves several steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized using standard organic synthesis techniques, involving the reaction of appropriate starting materials under controlled conditions.
Introduction of deuterium atoms: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange or the use of deuterated reagents
化学反应分析
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is unique due to its labeled structure, which allows for precise tracking and analysis in research studies. Similar compounds include:
AR-AO 14418: The non-deuterated version of 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea, which also inhibits GSK-3β but lacks the labeled deuterium atoms.
GSK-3β inhibitors: Other inhibitors of GSK-3β, such as lithium chloride and CHIR99021, which also modulate GSK-3β activity but differ in their chemical structures and specific applications.
属性
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)

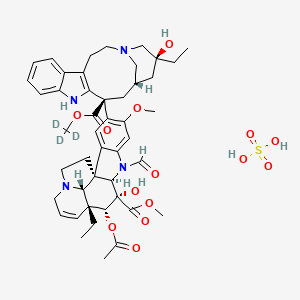

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
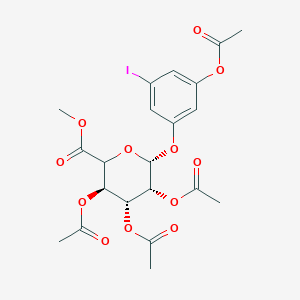
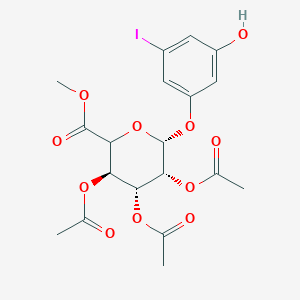

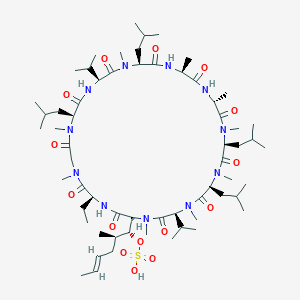
![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
